molecular formula C13H13NO3 B13220383 3-Formyl-1-propyl-1H-indole-2-carboxylic acid

3-Formyl-1-propyl-1H-indole-2-carboxylic acid

Cat. No.: B13220383
M. Wt: 231.25 g/mol
InChI Key: UAUOZTPLQUVCIG-UHFFFAOYSA-N
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Description

3-Formyl-1-propyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1-propyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-propyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formyl-1-propyl-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Formyl-1-propyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole nucleus can interact with enzymes and receptors, modulating their activity. For example, indole derivatives have been shown to inhibit HIV-1 integrase by chelating with magnesium ions at the active site . This interaction disrupts the viral replication process .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid
  • Indole-2-carboxylic acid
  • 3-Formylindole

Uniqueness

3-Formyl-1-propyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formyl and carboxylic acid groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-formyl-1-propylindole-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-2-7-14-11-6-4-3-5-9(11)10(8-15)12(14)13(16)17/h3-6,8H,2,7H2,1H3,(H,16,17)

InChI Key

UAUOZTPLQUVCIG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1C(=O)O)C=O

Origin of Product

United States

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